molecular formula C12H8Cl2F3N3O B2411564 4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 320425-13-6

4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2411564
CAS No.: 320425-13-6
M. Wt: 338.11
InChI Key: WLVWPNPQEAPAQA-ALCCZGGFSA-N
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Description

4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H8Cl2F3N3O and its molecular weight is 338.11. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • The compound has been a subject of structural analysis, with studies focusing on its tautomeric forms and intramolecular hydrogen bonding. For instance, Rockley and Summers (1981) synthesized 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, closely related to the compound , demonstrating its existence predominantly in the (arylamino)methylene tautomer with intramolecular hydrogen bonding (Rockley & Summers, 1981).

Spectroscopic Studies and X-ray Structure Analysis

  • Holzer et al. (2003) conducted a study on spiro-fused (C2)-azirino-(C4)-pyrazolones, which are structurally similar, and their findings include spectroscopic studies and single-crystal X-ray analysis, providing insights into the molecular structure and characteristics of such compounds (Holzer et al., 2003).

Mass Spectral Fragmentation Analysis

  • Keats, Rockley, and Summers (1982) explored the mass spectral fragmentation patterns of a similar compound, elucidating the principal initial fragmentation routes and minor routes, contributing to the understanding of its chemical behavior under mass spectrometry (Keats, Rockley, & Summers, 1982).

Complexation Studies

  • Smith et al. (1989) investigated the complexation of similar compounds with actinides and lanthanides, providing insights into their potential applications in the field of material science or coordination chemistry (Smith et al., 1989).

Pharmaceutical Potential Evaluation

  • Thomas et al. (2018) synthesized two pyrazole derivatives, closely related to the compound , and conducted a comprehensive computational evaluation of their reactivity and pharmaceutical potential. This study offers insights into the possible applications of such compounds in drug development (Thomas et al., 2018).

Antibacterial Activity Research

  • Liu et al. (2012) designed and synthesized Schiff bases derived from similar compounds and tested their antibacterial activities, demonstrating the potential of these compounds in developing new antibacterial agents (Liu et al., 2012).

Anticancer Activity Studies

  • Ali et al. (2021) synthesized novel derivatives involving similar structural frameworks and assessed their anticancer activity, indicating the potential use of these compounds in cancer treatment research (Ali et al., 2021).

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)iminomethyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F3N3O/c1-20-11(21)7(10(19-20)12(15,16)17)5-18-9-3-2-6(13)4-8(9)14/h2-5,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIKWPGZEVEMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115393
Record name 4-[[(2,4-Dichlorophenyl)amino]methylene]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320425-13-6
Record name 4-[[(2,4-Dichlorophenyl)amino]methylene]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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